molecular formula C21H26N4O3 B14153332 2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate CAS No. 1005261-85-7

2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate

Cat. No.: B14153332
CAS No.: 1005261-85-7
M. Wt: 382.5 g/mol
InChI Key: MAZVPMCHVDAIRN-UHFFFAOYSA-N
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Description

2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate is a complex organic compound that features a quinoxaline core, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the cyano group with 2-methoxyethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and substitution steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The quinoxaline core can be oxidized to form quinoxaline N-oxides.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving quinoxaline derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline core can interact with various biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core and have similar chemical properties.

    Piperidine derivatives: Compounds with a piperidine ring that exhibit similar biological activities.

    Cyanoacetate derivatives: Compounds with a cyanoacetate group that can undergo similar chemical reactions.

Uniqueness

2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

1005261-85-7

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

2-methoxyethyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate

InChI

InChI=1S/C21H26N4O3/c1-14-10-15(2)13-25(12-14)20-19(16(11-22)21(26)28-9-8-27-3)23-17-6-4-5-7-18(17)24-20/h4-7,14-16H,8-10,12-13H2,1-3H3

InChI Key

MAZVPMCHVDAIRN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OCCOC)C

Origin of Product

United States

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